Cas no 879088-40-1 (2-(2-chloro-5-nitro-phenyl)pyridine)

2-(2-chloro-5-nitro-phenyl)pyridine structure
879088-40-1 structure
Produktname:2-(2-chloro-5-nitro-phenyl)pyridine
CAS-Nr.:879088-40-1
MF:C11H7ClN2O2
MW:234.638481378555
MDL:MFCD12024454
CID:844472
PubChem ID:40151923

2-(2-chloro-5-nitro-phenyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(2-chloro-5-nitrophenyl)pyridine
    • 2-(2-chloro-5-nitro-phenyl)pyridine
    • 2-(2-Chloro-5-nitrophenyl)pyridine (ACI)
    • 4-Chloro-3-(pyridin-2-yl)nitrobenzene
    • DS-12328
    • DTXSID60653955
    • 879088-40-1
    • AKVCBZWZBMTKMQ-UHFFFAOYSA-N
    • MFCD12024454
    • CS-0139250
    • DB-077139
    • AKOS015917146
    • SCHEMBL1013918
    • 2-(2-chloro-5-nitrophenyl) pyridine
    • Pyridine, 2-(2-chloro-5-nitrophenyl)-
    • MDL: MFCD12024454
    • Inchi: 1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H
    • InChI-Schlüssel: AKVCBZWZBMTKMQ-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C=C(C2C=CC=CN=2)C(Cl)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 234.0196052g/mol
  • Monoisotopenmasse: 234.0196052g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 257
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 58.7Ų
  • XLogP3: 3

Experimentelle Eigenschaften

  • Siedepunkt: 360.2±32.0°C at 760 mmHg

2-(2-chloro-5-nitro-phenyl)pyridine Sicherheitsinformationen

2-(2-chloro-5-nitro-phenyl)pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB513805-250 mg
2-(2-Chloro-5-nitrophenyl)pyridine, 95%; .
879088-40-1 95%
250MG
€134.00 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93430-250MG
2-(2-chloro-5-nitro-phenyl)pyridine
879088-40-1 95%
250MG
¥ 132.00 2023-04-13
Key Organics Ltd
DS-12328-1MG
2-(2-Chloro-5-nitrophenyl)pyridine
879088-40-1 >97%
1mg
£37.00 2025-02-09
TRC
C340500-10mg
2-(2-Chloro-5-nitrophenyl)pyridine
879088-40-1
10mg
$ 1499.00 2023-04-18
eNovation Chemicals LLC
Y1050796-1g
2-(2-chloro-5-nitrophenyl)pyridine
879088-40-1 97%
1g
$90 2024-06-06
Chemenu
CM128231-250mg
2-(2-chloro-5-nitrophenyl)pyridine
879088-40-1 97%
250mg
$132 2023-02-18
Alichem
A029193997-250mg
2-(2-Chloro-5-nitrophenyl)pyridine
879088-40-1 97%
250mg
$187.46 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93430-100MG
2-(2-chloro-5-nitro-phenyl)pyridine
879088-40-1 95%
100MG
¥ 72.00 2023-04-13
Alichem
A029193997-1g
2-(2-Chloro-5-nitrophenyl)pyridine
879088-40-1 97%
1g
$445.90 2023-08-31
1PlusChem
1P00GUXH-1g
2-(2-chloro-5-nitrophenyl)pyridine
879088-40-1 97%
1g
$32.00 2025-02-27

2-(2-chloro-5-nitro-phenyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 °C → 50 °C; 1 h, 50 °C; 50 °C → 25 °C
1.2 Reagents: Zinc chloride Solvents: Toluene ,  Tetrahydrofuran ;  45 min, 25 - 30 °C; 30 °C → 55 °C; 1 h, 50 - 55 °C
1.3 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium ;  45 h, 50 °C; 50 °C → 65 °C; 14 h, 60 - 65 °C
1.4 Reagents: Ammonium chloride Solvents: Toluene ,  Water ;  60 °C
Referenz
Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib
Angelaud, Remy; et al, Organic Process Research & Development, 2016, 20(8), 1509-1519

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride
Referenz
A facile synthetic route for antineoplastic drug GDC-0449
Cao, Meng; et al, Chemical Papers, 2014, 68(10), 1408-1414

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  reflux
Referenz
Structural basis of Smoothened activation in Hedgehog signaling
Huang, Pengxiang; et al, Cell (Cambridge, 2018, 174(2), 312-324

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Silver triflate ,  Copper nitrate trihydrate ,  Tetrabutylammonium acetate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Triruthenium dodecacarbonyl Solvents: 1,2-Dichloroethane ;  24 h, 95 °C
2.1 Reagents: Chlorosuccinimide Catalysts: Palladium diacetate Solvents: Acetic acid ;  24 h, 100 °C
Referenz
Meta-selective CAr-H nitration of arenes through a Ru3(CO)12-catalyzed ortho-metalation strategy
Fan, Zhoulong; et al, Journal of the American Chemical Society, 2016, 138(27), 8470-8475

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: N-Methyl-2-pyrrolidone ,  Water ;  6 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Palladium-catalyzed ortho-selective C-H chlorination of benzamide derivatives under anodic oxidation conditions
Konishi, Miki; et al, Journal of Organic Chemistry, 2017, 82(16), 8716-8724

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide Catalysts: Palladium diacetate Solvents: Acetic acid ;  rt; rt → 100 °C; 12 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  0 - 5 °C
Referenz
A facile synthetic route for antineoplastic drug GDC-0449
Cao, Meng; et al, Chemical Papers, 2014, 68(10), 1408-1414

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Dimethylacetamide ;  30 min, rt
1.2 Catalysts: Triphenylphosphine ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  10 min, rt
Referenz
Click Reaction as a Tool to Combine Pharmacophores: The Case of Vismodegib
Christodoulou, Michael S.; et al, ChemPlusChem, 2015, 80(6), 938-943

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -70 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  < -60 °C; -60 °C → 25 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  reflux
Referenz
Structural basis of Smoothened activation in Hedgehog signaling
Huang, Pengxiang; et al, Cell (Cambridge, 2018, 174(2), 312-324

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate Solvents: Acetic acid ;  6 h, rt → 115 °C
1.2 Solvents: Water ;  115 °C → 10 °C; 1 h, 0 - 10 °C
1.3 Solvents: Acetone ,  Water ;  40 - 50 °C; 50 °C → 10 °C; 1 h, 0 - 10 °C
Referenz
Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib
Angelaud, Remy; et al, Organic Process Research & Development, 2016, 20(8), 1509-1519

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Tris(2-furyl)phosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Dimethylacetamide
Referenz
GDC-0449-A potent inhibitor of the hedgehog pathway
Robarge, Kirk D.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(19), 5576-5581

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Silver triflate ,  Copper nitrate trihydrate ,  Tetrabutylammonium acetate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Triruthenium dodecacarbonyl Solvents: 1,2-Dichloroethane ;  7 h, 95 °C
2.1 Reagents: Chlorosuccinimide Catalysts: Palladium diacetate Solvents: Acetic acid ;  24 h, 100 °C
Referenz
Meta-selective CAr-H nitration of arenes through a Ru3(CO)12-catalyzed ortho-metalation strategy
Fan, Zhoulong; et al, Journal of the American Chemical Society, 2016, 138(27), 8470-8475

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
Selective Late-Stage Oxygenation of Sulfides with Ground-State Oxygen by Uranyl Photocatalysis
Li, Yiming; et al, Angewandte Chemie, 2019, 58(38), 13499-13506

2-(2-chloro-5-nitro-phenyl)pyridine Raw materials

2-(2-chloro-5-nitro-phenyl)pyridine Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:879088-40-1)2-(2-chloro-5-nitrophenyl)pyridine
sfd11659
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:879088-40-1)2-(2-chloro-5-nitro-phenyl)pyridine
A842402
Reinheit:99%
Menge:1g
Preis ($):153.0